6-Nitro-2,3-diphenylquinoxaline is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxalines are a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in materials science. [] 6-Nitro-2,3-diphenylquinoxaline itself has been investigated for its potential use as a building block in the synthesis of more complex molecules with potential biological and materials science applications. []
6-Nitro-2,3-diphenylquinoxaline is a compound belonging to the quinoxaline family, characterized by its unique structure that includes a nitro group at the 6-position and two phenyl groups at the 2 and 3 positions. This compound is notable for its potential applications in medicinal chemistry and material science due to its varied biological activities and photophysical properties. The presence of the nitro group significantly influences its reactivity and interaction with biological targets.
6-Nitro-2,3-diphenylquinoxaline can be synthesized through several methods, primarily involving the condensation of o-phenylenediamine with benzil in the presence of a nitro group. The compound is commercially available and can also be synthesized in laboratory settings using various catalysts and solvents.
This compound is classified as a nitroquinoxaline derivative, which falls under the broader category of heterocyclic compounds. Its structural integrity and functional groups define its chemical behavior and biological activity.
The synthesis of 6-nitro-2,3-diphenylquinoxaline typically involves the following methods:
The molecular structure of 6-nitro-2,3-diphenylquinoxaline can be represented as follows:
This indicates that the compound consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
6-Nitro-2,3-diphenylquinoxaline is involved in various chemical reactions:
Common reagents for these reactions include sulfuric acid for oxidation and potassium nitrate for nitration processes.
The mechanism of action for 6-nitro-2,3-diphenylquinoxaline involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The nitro group facilitates redox reactions that generate reactive intermediates capable of modulating cellular functions. This can result in inhibition of key enzymes or disruption of metabolic pathways, contributing to its therapeutic effects.
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) for structural confirmation .
6-Nitro-2,3-diphenylquinoxaline has several scientific uses:
The compound's diverse applications highlight its significance in both medicinal and material sciences, making it a valuable subject of research in contemporary chemistry.
The nitro group (-NO₂) serves as a critical pharmacophoric element in quinoxaline chemistry due to its dual role as a strong electron-withdrawing substituent and a hydrogen bond acceptor. Positioned at the 6th carbon of the quinoxaline ring, the nitro group significantly alters the compound's electronic profile, enhancing dipole moments and facilitating charge transfer interactions [9]. This modification translates to distinct biological activities:
Anticancer Activity: Nitroquinoxalines demonstrate potent inhibition of cancer cell proliferation through multiple mechanisms. Research indicates that 6-nitro-2,3-diphenylquinoxaline derivatives exhibit remarkable growth suppression in hepatocellular carcinoma (HepG2) cell lines, comparable to standard chemotherapeutic agents like 5-fluorouracil but with potentially improved selectivity profiles [2] [5]. Specific derivatives (e.g., ZX-J-19j, ZX-J-19l) function as cyclophilin J (CyPJ) inhibitors—a novel therapeutic target upregulated in liver cancer, gliomas, and estrogen receptor-negative breast cancers [4] [5]. CyPJ, a peptidylprolyl isomerase, promotes tumor growth, and its inhibition disrupts protein folding pathways essential for cancer cell survival.
Antimicrobial Properties: Quinoxaline derivatives bearing nitro substituents exhibit broad-spectrum activity against bacterial pathogens. The planar structure intercalates into microbial DNA, while the electron-deficient nitro group enhances interactions with bacterial enzymes involved in nucleic acid synthesis [8].
Organic Electronics: Beyond pharmacology, the strong electron-accepting capability of the nitro group makes 6-nitro-2,3-diphenylquinoxaline valuable in material science. It functions effectively as an electron acceptor material in organic photovoltaics (OPVs) and as a host matrix in organic light-emitting diodes (OLEDs) . This dual applicability bridges medicinal chemistry and materials science.
Table 1: Comparative Bioactivity Profile of Select Quinoxaline Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activities |
---|---|---|---|
6-Nitro-2,3-diphenylquinoxaline | C₂₀H₁₃N₃O₂ | 327.34 | CyPJ inhibition, Anticancer (HepG2), Electron acceptor for OPVs |
2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | Moderate antimicrobial activity |
6-Amino-2,3-diphenylquinoxaline | C₂₀H₁₅N₃ | 297.36 | Altered pharmacological profile (reduced anticancer potency) |
2,3-Diphenylquinoxaline-6-carboxylic acid | C₂₁H₁₄N₂O₂ | 326.35 | Polymer synthesis (end-capping agent) |
6-Nitro-2,3-diphenylquinoxaline (CAS# 7466-45-7) possesses distinctive structural features that underpin its functional versatility:
Molecular Architecture: The compound features a quinoxaline core substituted at the 2 and 3 positions with phenyl groups and a nitro group (-NO₂) at the 6 position. This arrangement creates a conjugated, planar system with an extended π-electron network. The molecular formula is C₂₀H₁₃N₃O₂, with a molecular weight of 327.34 g/mol and a density of 1.296 g/cm³ [9]. The nitro group induces significant polarity (PSA = 71.6 Ų) while maintaining moderate lipophilicity (LogP = 4.4), balancing membrane permeability and target binding [9].
Spectroscopic Signatures: Characterization relies heavily on advanced spectroscopic techniques:
Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks at m/z 328, with fragmentation patterns confirming the loss of NO₂ (∙NO₂ or [M-46]+) [2].
Synthetic Accessibility: Environmentally benign synthesis routes utilize:
Table 2: Key Physicochemical Properties of 6-Nitro-2,3-diphenylquinoxaline
Property | Value | Measurement Method/Conditions |
---|---|---|
Molecular Weight | 327.34 g/mol | Mass Spectrometry |
Density | 1.296 g/cm³ | Computational Prediction |
Boiling Point | 483.6°C | At 760 mmHg |
Flash Point | 246.3°C | Standard Test |
XLogP3 | 4.4 | Computational Prediction |
Topological Polar Surface Area | 71.6 Ų | Computational Analysis |
Refractive Index | 1.685 | Not Specified |
The development of quinoxaline pharmacophores reflects iterative advancements in synthetic chemistry and target identification:
Early Developments (Pre-2000): Initial interest centered on natural antibiotics like echinomycin and levomycin—quinoxaline-containing peptides demonstrating potent DNA intercalation and antibacterial activity. These compounds established the quinoxaline nucleus as a biologically relevant scaffold but faced limitations due to toxicity [5]. Synthetic efforts focused on simpler derivatives, revealing structure-activity relationships (SARs) where 2,3-diaryl substitutions enhanced DNA binding and antitumor potential.
Modern Target-Driven Design (2000–Present): The 21st century witnessed a shift toward rational design:
Green Chemistry Integration: Recent synthesis innovations emphasize sustainability—ultrasound-assisted reactions using thiamine catalysts reduce energy consumption and hazardous waste compared to traditional thermal/acetic acid methods [6].
Table 3: Historical Milestones in Quinoxaline Pharmacophore Development
Time Period | Key Advancement | Impact |
---|---|---|
1960s–1980s | Isolation of echinomycin/levomycin; Early synthetic derivatives | Established core biological activities; Revealed basic SARs |
2001 | Identification of human cyclophilin J (CyPJ) | Unveiled novel cancer target |
2005 | Crystal structure determination of CyPJ (PDB: 2OJU/2OK3) | Enabled structure-based drug design |
2011 | Green synthesis using thiamine/ultrasound [6] | Improved synthetic sustainability |
2015–2018 | Development of ZX-J-19 series as CyPJ inhibitors [4] [5] | Validated CyPJ inhibition as anticancer strategy |
2020s | Dual application in pharmacology & organic electronics [8] | Expanded utility beyond traditional medicinal chemistry |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2